molecular formula C26H42ClN3O4 B10860170 Vocacapsaicin hydrochloride CAS No. 1931116-92-5

Vocacapsaicin hydrochloride

Cat. No.: B10860170
CAS No.: 1931116-92-5
M. Wt: 496.1 g/mol
InChI Key: WOJDHHAJADLOCK-RVDQCCQOSA-N
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Description

Vocacapsaicin hydrochloride is a novel, water-soluble prodrug of capsaicin, designed to provide effective pain relief without the use of opioids. It is primarily used in the management of postsurgical pain and has shown significant potential in reducing opioid consumption and providing long-lasting analgesia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vocacapsaicin hydrochloride is synthesized through a series of chemical reactions that involve the modification of capsaicin.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Vocacapsaicin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Vocacapsaicin hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Vocacapsaicin hydrochloride exerts its effects by rapidly converting to capsaicin upon administration. Capsaicin then activates the transient receptor potential vanilloid subfamily member 1 (TRPV1) channels on pain-specific nerves, leading to long-lasting analgesia. This mechanism allows for effective pain relief without the need for opioids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its water solubility and rapid conversion to capsaicin, allowing for efficient delivery and long-lasting pain relief. Unlike other capsaicin analogs, it provides significant pain relief without the need for opioids, making it a promising alternative for pain management .

Properties

CAS No.

1931116-92-5

Molecular Formula

C26H42ClN3O4

Molecular Weight

496.1 g/mol

IUPAC Name

[2-methoxy-4-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl] 2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C26H41N3O4.ClH/c1-20(2)11-7-5-6-8-13-25(30)28-18-21-14-15-23(24(17-21)32-4)33-26(31)29-16-10-9-12-22(29)19-27-3;/h7,11,14-15,17,20,22,27H,5-6,8-10,12-13,16,18-19H2,1-4H3,(H,28,30);1H/b11-7+;

InChI Key

WOJDHHAJADLOCK-RVDQCCQOSA-N

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl

Origin of Product

United States

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